molecular formula C10H13N3O2 B14633647 4-(Aminoiminomethyl)phenylalanine CAS No. 52820-75-4

4-(Aminoiminomethyl)phenylalanine

Cat. No.: B14633647
CAS No.: 52820-75-4
M. Wt: 207.23 g/mol
InChI Key: XPRCPVGCTGELMN-QMMMGPOBSA-N
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Description

4-(Aminoiminomethyl)phenylalanine is a non-proteinogenic amino acid derivative of interest in chemical biology and medicinal chemistry research. The compound features a phenylalanine backbone substituted at the para position of the phenyl ring with an aminomethyl group, which can serve as a key functional handle for further chemical modifications and bioconjugation . This structure is analogous to other modified phenylalanines used in peptide synthesis, such as Fmoc-4-Amino-L-phenylalanine, suggesting its potential application in the solid-phase synthesis of complex peptides . Compounds bearing the aminoiminomethyl (also known as the guanidino) group have demonstrated specific biological activity in research settings. For instance, an IL-2Rα antagonist sharing the aminoiminomethyl functional group has been identified as a non-peptidyl, small-molecule competitive inhibitor of protein-protein interactions . This indicates that 4-(Aminoiminomethyl)phenylalanine could be a valuable building block in developing enzyme inhibitors or receptor ligands for probing signal transduction pathways. Researchers can utilize this compound to explore its incorporation into peptide mimetics or as a precursor for synthesizing more complex molecules aimed at modulating biological targets. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Safety Notice: This product is for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please consult the Safety Data Sheet (SDS) before handling.

Properties

CAS No.

52820-75-4

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

(2S)-2-amino-3-(4-carbamimidoylphenyl)propanoic acid

InChI

InChI=1S/C10H13N3O2/c11-8(10(14)15)5-6-1-3-7(4-2-6)9(12)13/h1-4,8H,5,11H2,(H3,12,13)(H,14,15)/t8-/m0/s1

InChI Key

XPRCPVGCTGELMN-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)C(=N)N

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)C(=N)N

Origin of Product

United States

Preparation Methods

Protection-Deprotection Strategy

The synthesis of 4-(Aminoiminomethyl)phenylalanine often begins with L-phenylalanine as the starting material. To selectively introduce the amidino group at the para position, protective groups are employed to shield the α-amino and α-carboxylic acid functionalities. A common approach involves:

  • Protection of the α-Amino Group :
    The amino group is protected using tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups. For example, Boc protection is achieved by reacting L-phenylalanine with di-tert-butyl dicarbonate in a basic aqueous solution.

  • Functionalization of the Phenyl Ring :
    The para position of the phenyl ring is modified through nitration or halogenation, followed by reduction to introduce an amino group. For instance, nitration using concentrated nitric acid yields 4-nitrophenylalanine, which is subsequently reduced to 4-aminophenylalanine via catalytic hydrogenation (H₂/Pd-C).

  • Introduction of the Amidino Group :
    The 4-amino intermediate is converted to the amidino derivative using a guanidinylation reagent such as 1H-pyrazole-1-carboxamidine hydrochloride. This reaction proceeds in dimethylformamide (DMF) under inert conditions, yielding the protected 4-(aminoiminomethyl)phenylalanine.

  • Deprotection :
    The Boc or Fmoc group is removed under acidic conditions (e.g., trifluoroacetic acid for Boc) to liberate the free amino acid.

Key Reaction Conditions :

  • Temperature: 0–25°C for protection steps; 50–80°C for amidination.
  • Solvents: DMF, tetrahydrofuran (THF), or dichloromethane (DCM).
  • Catalysts: Palladium on carbon (Pd-C) for reductions.

Coupling Reactions for Intermediate Formation

Alternative routes leverage coupling reagents to assemble the amidino-phenylalanine backbone. For example, 4-cyanophenylalanine can serve as a precursor, where the nitrile group is converted to an amidine via treatment with ammonia or primary amines in the presence of Lewis acids (e.g., AlCl₃). This method avoids multi-step functionalization but requires stringent control over stoichiometry to prevent over-alkylation.

Biocatalytic Synthesis Approaches

Recent advances in enzyme engineering have enabled the synthesis of 4-(Aminoiminomethyl)phenylalanine through sustainable, one-pot cascades. A notable method involves:

Enzymatic Cascade from Aldehyde Precursors

A 2024 study demonstrated the use of pyridoxal 5’-phosphate (PLP)-dependent enzymes to convert terephthalaldehyde into 4-formyl-L-phenylalanine, which is subsequently amidinated. The cascade includes:

  • Transaldolase Activity :
    Serine hydroxymethyltransferase (SHMT) catalyzes the condensation of terephthalaldehyde with L-threonine to form β-hydroxy-4-formylphenylalanine.
  • Dehydration :
    Phenylserine dehydratase eliminates water to yield 4-formyl-L-phenylalanine.
  • Amination :
    An aminotransferase introduces the amidino group using L-glutamate as a nitrogen donor.

Advantages :

  • Reaction conditions: Aqueous buffer, pH 7–8, 30–37°C.
  • Yield: Up to 64% for 4-formyl-L-phenylalanine, with >99% enantiomeric excess.

Comparative Analysis of Synthetic Methods

Method Steps Yield Conditions Advantages Disadvantages
Protection-Deprotection 4–5 40–60% Organic solvents, acidic/basic media High purity; Scalable Multi-step; Hazardous reagents
Biocatalytic Cascade 3 50–64% Aqueous, mild pH/temperature Eco-friendly; Stereoselective Requires enzyme optimization
Nitrile Conversion 2–3 30–45% Lewis acids, anhydrous conditions Fewer steps Low selectivity; Byproduct formation

Chemical Reactions Analysis

Types of Reactions: 4-(Aminoiminomethyl)phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines .

Scientific Research Applications

4-(Aminoiminomethyl)phenylalanine has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The para-substituted phenylalanine derivatives are a class of molecules with diverse applications in medicinal chemistry, radiopharmaceuticals, and peptide synthesis. Below is a detailed comparison of 4-(Aminoiminomethyl)phenylalanine with its closest structural analogs:

Table 1: Structural and Functional Comparison

Compound Substituent Key Properties Applications References
4-(Aminoiminomethyl)phenylalanine –NH–C(=NH)– High polarity due to amidine group; intermediate in anticoagulant synthesis Dabigatran production; thrombin inhibition
4-Aminophenylalanine –NH₂ Basic amino group; CAS 943-80-6; molecular formula C₉H₁₂N₂O₂ Peptide modification; enzyme substrate studies
4-Nitro-L-phenylalanine –NO₂ Electron-withdrawing nitro group; synthesized via HNO₃/H₂SO₄ nitration Precursor for 4-amino derivatives; radiolabeling (e.g., ¹⁴C/¹²⁵I analogs)
4-Iodophenylalanine –I Radiolabeling potential (¹²⁵I); cellular uptake similar to phenylalanine Breast cancer imaging; competitive uptake studies in cells
4-Methylphenylalanine –CH₃ Hydrophobic methyl group; alters peptide backbone conformation Structural studies of protein folding; hydrophobic interaction probes
4-(N-Dialkyl)aminomethylphenylalanine –CH₂–NR₂ (R = alkyl) Variable hydrophilicity/basicity; tailored for peptide bioactivity studies Solid-phase peptide synthesis; structure-activity relationship (SAR) research

Key Structural and Functional Differences

Substituent Effects on Polarity and Solubility The aminoiminomethyl group in 4-(Aminoiminomethyl)phenylalanine introduces strong hydrogen-bonding capacity and polarity, enhancing solubility in aqueous media compared to hydrophobic analogs like 4-methylphenylalanine . 4-Nitro-L-phenylalanine exhibits reduced solubility due to the electron-withdrawing nitro group but serves as a precursor for 4-aminophenylalanine via reduction .

Biological Activity and Applications 4-Iodophenylalanine demonstrates utility in cancer imaging due to iodine’s radiochemical properties, with uptake kinetics comparable to natural phenylalanine, suggesting shared transport mechanisms . 4-(N-Dialkyl)aminomethylphenylalanine derivatives are engineered for peptide SAR studies, where alkyl chain length modulates hydrophobicity and receptor binding .

Synthetic Accessibility Nitration of L-phenylalanine with HNO₃/H₂SO₄ yields 4-nitro-L-phenylalanine (90% yield), which is subsequently reduced to 4-aminophenylalanine . 4-(Aminoiminomethyl)phenylalanine synthesis involves multi-step reactions, including protection/deprotection strategies, due to the reactive amidine group .

Research Findings and Pharmacological Relevance

  • Dabigatran Analogs: The amidine group in 4-(Aminoiminomethyl)phenylalanine is critical for binding thrombin’s active site, enabling anticoagulant activity in dabigatran .
  • Competitive Uptake Studies : 4-Iodophenylalanine competes with phenylalanine at concentrations >100 µM, indicating saturation of shared cellular transporters .
  • Peptide Engineering: 4-(N-Dialkyl)aminomethylphenylalanine derivatives improve peptide stability and bioavailability by balancing aromaticity and hydrophilicity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(Aminoiminomethyl)phenylalanine and its derivatives?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution, where dialkylamines react with N-acetyl-4-chloromethyl phenylalanine ethyl ester. Subsequent hydrolysis in hydrochloric acid and Boc-group protection yields derivatives suitable for solid-phase peptide synthesis. This approach introduces diverse N-substituents to investigate structure-bioactivity relationships .

Q. Which analytical techniques are recommended for characterizing 4-(Aminoiminomethyl)phenylalanine?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy (1H/13C) for structural confirmation of the aminomethyl and aromatic groups.
  • Mass spectrometry (ESI-MS) to verify molecular weight (e.g., C9H12N2O2, MW 180.2).
  • HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for peptide synthesis).
    Chiral chromatography ensures enantiomeric purity due to its asymmetric α-carbon .

Q. What are the primary research applications of 4-(Aminoiminomethyl)phenylalanine in biochemistry?

  • Methodological Answer : It serves as:

  • A peptide building block to study protein-protein interactions and post-translational modifications (e.g., kinase specificity).
  • A fluorescent probe for biomolecular labeling due to its aromatic and hydrophilic properties.
  • A chiral template in asymmetric synthesis for developing enantioselective catalysts .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data when incorporating 4-(Aminoiminomethyl)phenylalanine into different peptide sequences?

  • Methodological Answer :

  • Perform systematic mutagenesis to isolate positional effects (e.g., N-terminal vs. C-terminal incorporation).
  • Use circular dichroism (CD) to analyze secondary structure changes and correlate with activity shifts.
  • Conduct molecular dynamics simulations (e.g., AMBER force field) to model peptide conformational stability.
  • Validate findings with alanine-scanning mutagenesis to identify critical residues .

Q. What methodological optimizations improve the incorporation efficiency of 4-(Aminoiminomethyl)phenylalanine in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer :

  • Coupling conditions : Use HBTU/HOBt activation in DMF (2–4 hours at 25°C).
  • Pre-activation : Pre-mix the amino acid with coupling reagents for 5 minutes before resin addition.
  • Aggregation mitigation : Incorporate pseudo-proline dipeptides or backbone amide protection (e.g., 2,4-dimethoxybenzyl).
  • Quality control : Monitor coupling efficiency via Kaiser test or Fmoc-deprotection kinetics (UV monitoring at 301 nm) .

Q. How can solubility limitations of 4-(Aminoiminomethyl)phenylalanine derivatives in aqueous buffers be mitigated?

  • Methodological Answer :

  • Solvent systems : Use co-solvents like DMSO (≤10% v/v) or TFE (trifluoroethanol) to enhance solubility.
  • Protecting groups : Substitute hydrophobic groups (e.g., Fmoc) with hydrophilic alternatives (e.g., Boc).
  • pH adjustment : Maintain pH 6.5–7.5 to protonate amino groups and improve aqueous compatibility.
  • Salt forms : Prepare hydrochloride salts (e.g., CAS 943-80-6) for improved stability in polar solvents .

Q. What strategies enable precise stereochemical control during 4-(Aminoiminomethyl)phenylalanine synthesis?

  • Methodological Answer :

  • Chiral auxiliaries : Use (R)- or (S)-BINOL derivatives to direct asymmetric induction.
  • Catalytic asymmetric hydrogenation : Employ Ru-BINAP catalysts for enantioselective reduction of ketone intermediates.
  • Crystallographic validation : Resolve intermediate structures via X-ray diffraction to confirm stereochemistry.
  • Optical rotation monitoring : Track [α]D20 values at each synthesis step to detect racemization .

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